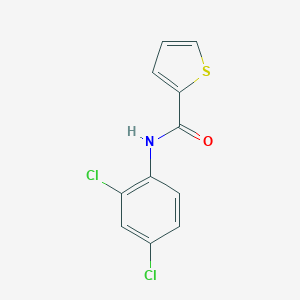

![molecular formula C24H22N2O4S B404751 2-甲基-1-苯基-5-[(苯磺酰基)氨基]-1H-吲哚-3-羧酸乙酯 CAS No. 36800-78-9](/img/structure/B404751.png)

2-甲基-1-苯基-5-[(苯磺酰基)氨基]-1H-吲哚-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

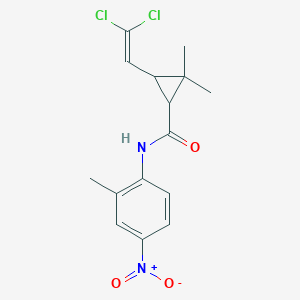

Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate is a chemical compound with the molecular formula C24H22N2O4S. It has an average mass of 434.508 Da and a monoisotopic mass of 434.130035 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 560.4±60.0 °C at 760 mmHg . Other physical and chemical properties are not provided in the available resources.作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, suppressed tuberculosis, improved diabetic conditions, inhibited malaria, and reduced cholinesterase activity .

实验室实验的优点和局限性

Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate has several advantages as a research tool, including its high potency and selectivity for HDAC enzymes, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

未来方向

For research on ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate include further elucidation of its mechanism of action, identification of biomarkers for patient selection and monitoring, optimization of dosing regimens, and evaluation of its efficacy in combination with other therapies. ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate also has the potential to be used as a research tool for epigenetic studies and drug discovery efforts targeting HDAC enzymes.

合成方法

The synthesis of ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate involves a multistep process that starts with the reaction of 2-methyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with phenylsulfonylamine to obtain the desired sulfonylamide intermediate. The final step involves the reaction of the sulfonylamide intermediate with ethyl 2-bromoacetate in the presence of a base to yield ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate.

科学研究应用

抗病毒活性

吲哚衍生物已显示出有希望的抗病毒特性。例如:

- 化合物 1:6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯对甲型流感病毒表现出抑制活性,IC50 为 7.53 μmol/L,对 CoxB3 病毒具有很高的选择性指数 (SI) 值,为 17.1 .

- 化合物 2-5:4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代半碳酰肼对柯萨奇病毒 B4 表现出强效抗病毒活性,IC50 值范围为 0.4 至 2.1 μg/mL .

抗炎和镇痛活性

吲哚衍生物因其抗炎和镇痛作用而受到研究:

- 化合物 33:(3-甲基-5-(甲磺酰基)-2-苯基-1H-吲哚-1-基)(苯基)甲酮在体外和体内均表现出抗炎和镇痛活性 .

- 化合物 34:(4-氯苯基)(3-甲基-5-(甲磺酰基)-2-苯基-1H-吲哚-1-基)甲酮也表现出类似的特性 .

其他生物活性

吲哚衍生物参与各种其他生物过程:

总之,吲哚骨架为具有多种应用的生物活性分子提供了丰富的来源。 研究人员正在继续探索其在新型治疗可能性方面的潜力 . 如果你想了解更多关于任何特定方面的细节,请随时提问!🌟

属性

IUPAC Name |

ethyl 5-(benzenesulfonamido)-2-methyl-1-phenylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-3-30-24(27)23-17(2)26(19-10-6-4-7-11-19)22-15-14-18(16-21(22)23)25-31(28,29)20-12-8-5-9-13-20/h4-16,25H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNKACXTHOVNPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-Methyl-1-(4-{[4-(4-pentylcyclohexyl)benzoyl]oxy}phenyl)cyclohexyl]phenyl 4-(4-pentylcyclohexyl)benzoate](/img/structure/B404680.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-phenylacetamide](/img/structure/B404681.png)

![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)benzamide](/img/structure/B404682.png)

![9-(Dimethoxymethyl)-13-(1,3-thiazol-2-yl)-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B404684.png)

![(4-Bromo-benzylidene)-[2-(4-dimethylamino-phenyl)-benzooxazol-5-yl]-amine](/img/structure/B404690.png)